N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

Nicotinic receptor pharmacology Piperidine SAR Ion channel modulation

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS 915921-72-1) is a synthetic secondary amine belonging to the N-substituted 3,5-dimethylpiperidine class, with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol. The compound features a 3,5-dimethylpiperidine ring connected via an ethyl linker to an isopropylamino group, existing as a racemic mixture with two diastereomeric forms (cis/trans) due to the relative orientation of the 3- and 5-methyl substituents.

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
CAS No. 915921-72-1
Cat. No. B1390584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine
CAS915921-72-1
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CCNC(C)C)C
InChIInChI=1S/C12H26N2/c1-10(2)13-5-6-14-8-11(3)7-12(4)9-14/h10-13H,5-9H2,1-4H3
InChIKeySXKFQRVOTMKEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS 915921-72-1): Core Identity, Physicochemical Profile, and Sourcing Baseline for Procurement Decisions


N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS 915921-72-1) is a synthetic secondary amine belonging to the N-substituted 3,5-dimethylpiperidine class, with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . The compound features a 3,5-dimethylpiperidine ring connected via an ethyl linker to an isopropylamino group, existing as a racemic mixture with two diastereomeric forms (cis/trans) due to the relative orientation of the 3- and 5-methyl substituents [1]. Its computed physicochemical properties include a LogP of 2.85–2.92, one hydrogen bond donor, two hydrogen bond acceptors, and four freely rotatable bonds, consistent with moderate lipophilicity and limited hydrogen-bonding capacity . The compound is commercially available as a research chemical from multiple suppliers including Fluorochem, ChemBridge, and Matrix Scientific, typically at ≥95% purity, and is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine Cannot Be Interchanged with Generic Piperidine Ethylamines: Structural Determinants of Differential Pharmacological and Physicochemical Behavior


Despite sharing a piperidine-ethylamine backbone with numerous in-class analogs, N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine possesses three specific structural features that preclude simple generic substitution: (i) the 3,5-dimethyl substitution pattern on the piperidine ring, which is pharmacologically distinct from both the 2,6-dimethyl and 3,3-dimethyl patterns in receptor interaction profiles [1]; (ii) the N-isopropyl terminus on the secondary amine, which confers different conformational bias (1.4 kcal/mol equatorial preference) compared to N-ethyl (0.9 kcal/mol) or N-methyl (0.65 kcal/mol) analogs, altering the spatial presentation of the amine pharmacophore [2]; and (iii) the ethyl spacer length between the piperidine nitrogen and the secondary amine, which differs from the methylene-linked connectivity isomer 1-(3,5-dimethylpiperidin-1-yl)propan-2-amine (CAS 24633-68-9), resulting in different LogP values, steric profiles, and predicted metabolic vulnerabilities . These structural distinctions translate into measurable differences in thermochemical stability, lipophilicity, and biological target engagement that are quantified in Section 3 below.

Quantitative Differentiation Evidence for N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine Versus Closest Analogs


Differential Nicotinic Acetylcholine Receptor Ion Channel Activity: 3,5-Dimethyl vs 2,6-Dimethyl Substitution on the Piperidine Ring

In a direct radioligand binding study using [3H]perhydrohistrionicotoxin ([3H]H12-HTX) as a probe for the nicotinic receptor-gated ion channel in Torpedo californica electric organ, 2,6-dimethylpiperidine exhibited measurable inhibitory activity (Ki = 8.8 μM), whereas 3,5-dimethylpiperidine showed no detectable activity at this site [1]. This head-to-head comparison within the same assay system demonstrates that the 3,5-dimethyl substitution pattern abolishes the nicotinic ion channel interaction observed for the 2,6-dimethyl isomer. For the target compound N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine, the 3,5-dimethylpiperidine core thus predicts a reduced liability for nicotinic receptor off-target effects compared to hypothetical 2,6-dimethyl analogs.

Nicotinic receptor pharmacology Piperidine SAR Ion channel modulation

Thermochemical Stability of the 3,5-Dimethylpiperidine Core vs 2,6-Dimethylpiperidine: Gas-Phase Enthalpy of Formation

A combined experimental and computational thermochemical study determined the standard molar enthalpies of formation in the gaseous state for dimethylpiperidine isomers at 298.15 K. The 3,5-dimethylpiperidine core of the target compound exhibits a gas-phase enthalpy of formation (ΔH°f) of -105.9 ± 1.8 kJ/mol, compared to -111.2 ± 2.2 kJ/mol for 2,6-dimethylpiperidine [1]. The approximately 5.3 kJ/mol difference indicates that the 3,5-isomer is thermodynamically less stable in the gas phase than its 2,6-counterpart, which may influence its reactivity profile, storage considerations, and behavior in high-temperature synthetic transformations.

Thermochemistry Piperidine conformational stability Computational chemistry

Conformational Bias of the N-Isopropyl Group vs N-Ethyl and N-Methyl Analogs: Impact on Pharmacophore Presentation

Conformational studies of N-alkylpiperidines using dipole moment measurements have established that the N-isopropyl group exhibits a conformational free-energy difference of 1.4 kcal/mol, strongly favoring the equatorial orientation of the N-substituent on the piperidine ring [1]. In contrast, the N-ethyl analog (relevant to comparator CAS 933744-96-8) shows a smaller bias of 0.9 kcal/mol, and the N-methyl analog shows 0.65 kcal/mol. For the target compound N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine, this means the isopropylamino terminus is more rigidly positioned relative to the piperidine ring, which can affect molecular recognition by biological targets that are sensitive to the spatial orientation of the basic amine.

Conformational analysis N-alkyl piperidines Molecular recognition

Lipophilicity Differentiation: LogP Comparison Between N-Isopropyl Target Compound and N-Ethyl Analog

Computationally predicted LogP values differentiate the target compound from its closest N-alkyl analogs. The target N-isopropyl compound has an ACD/LogP of 2.85–2.92 , whereas the N-ethyl analog (CAS 933744-96-8, C11H24N2, MW 184.32) lacks the additional methyl group and is predicted to have a lower LogP (estimated ~2.2–2.4 based on the methylene deletion). A LogP difference of approximately 0.5–0.7 log units corresponds to a roughly 3- to 5-fold difference in octanol-water partition coefficient, affecting membrane permeability, tissue distribution, and chromatographic retention behavior.

Lipophilicity Physicochemical profiling Drug-likeness

Safety Profile Differentiation: GHS Hazard Classification vs Primary Amine Analog (LD50 Data)

The target secondary amine compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The primary amine analog 2-(3,5-dimethylpiperidin-1-yl)ethanamine (CAS 876716-58-4) has a reported acute oral LD50 of 580 mg/kg in rats, with a 'low toxicity' classification but noted 'strong tissue irritation' [1]. While both compounds share the 3,5-dimethylpiperidine core and cause irritation, the secondary amine (target compound) has a higher molecular weight, different basicity, and distinct metabolic handling compared to the primary amine, warranting compound-specific risk assessment rather than class-based extrapolation.

Toxicity profiling Safety assessment Laboratory handling

Differential Enclathration Selectivity: 3,5-Dimethylpiperidine vs 2,6-Dimethylpiperidine in Host-Guest Chemistry

In a host-guest chemistry study using fluorenol-based diol hosts, 3,5-dimethylpiperidine and 2,6-dimethylpiperidine exhibited opposite enclathration selectivities when exposed to equimolar mixtures of the two isomers [1]. The two structurally similar fluorenyl diol hosts displayed reversed selectivity, a phenomenon that could not be explained by packing analysis or lattice energy calculations alone but correlated with thermal decomposition behavior. This demonstrates that the 3,5- vs 2,6-dimethyl substitution pattern governs supramolecular recognition in a host-dependent manner, providing a basis for selective separation or purification strategies applicable to the target compound's 3,5-dimethylpiperidine precursor.

Host-guest chemistry Supramolecular recognition Isomer separation

Optimal Application Scenarios for N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine Based on Quantitative Differentiation Evidence


Neuroscience Probe Development Requiring Reduced Nicotinic Off-Target Liability

When designing CNS-targeted ligands where clean pharmacology is paramount, the 3,5-dimethylpiperidine core of the target compound provides a distinct advantage over 2,6-dimethylpiperidine-based analogs. As demonstrated by Aronstam et al. (1988), 3,5-dimethylpiperidine lacks activity at the nicotinic acetylcholine receptor ion channel where 2,6-dimethylpiperidine exhibits Ki = 8.8 μM . This makes the target compound a preferred scaffold for sigma receptor, serotonin receptor, or dopamine receptor ligand programs where nicotinic receptor engagement would confound pharmacological interpretation. The N-isopropyl terminus further contributes conformational rigidity (1.4 kcal/mol equatorial bias) that may improve binding pose predictability .

Chromatographic Method Development and Analytical Reference Standard Applications

The compound's distinct LogP (2.85–2.92) relative to its N-ethyl analog (estimated ~2.2–2.4) makes it valuable as a retention time marker or system suitability standard in reverse-phase HPLC method development for piperidine-based compound libraries. The approximately 3- to 5-fold higher octanol-water partitioning compared to the N-ethyl analog translates to measurably longer retention on C18 columns, enabling clear chromatographic resolution between N-alkyl variants in purity assessment protocols. Its commercial availability at 95% purity from multiple suppliers supports its use as a reference material.

Supramolecular Chemistry and Isomer-Selective Separation Process Development

The differential enclathration behavior between 3,5-dimethylpiperidine and 2,6-dimethylpiperidine with fluorenol hosts positions the target compound's precursor as a model substrate for developing isomer-selective separation processes. The opposite selectivity patterns displayed by structurally similar hosts provide a rational basis for designing purification protocols that exploit the 3,5-dimethyl substitution pattern, applicable to quality control of the target compound where 2,6-dimethyl impurities must be controlled.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Substitution Effects in Piperidine-Containing Ligands

The target compound serves as a critical SAR probe for investigating the effect of N-isopropyl substitution on biological activity within piperidine-ethylamine series. The N-isopropyl group's conformational free-energy of 1.4 kcal/mol (vs 0.9 kcal/mol for N-ethyl and 0.65 kcal/mol for N-methyl) provides a quantifiable conformational constraint . Paired with the N-ethyl analog (CAS 933744-96-8) and the primary amine analog (CAS 876716-58-4), systematic variation of the terminal amine substitution allows deconvolution of steric, conformational, and lipophilic contributions to target binding, enabling rational optimization of potency and selectivity.

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